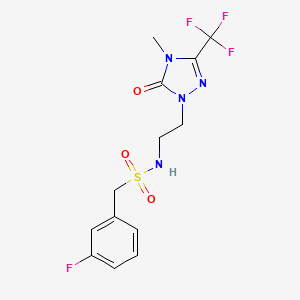
1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H14F4N4O3S and its molecular weight is 382.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A 3-fluorophenyl group
- A triazole ring with a trifluoromethyl substituent
- A methanesulfonamide functional group
The presence of the trifluoromethyl group is known to enhance biological activity due to its ability to influence the electronic properties of the molecule.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a variety of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
Antimicrobial Activity
Triazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The anticancer activity of triazole-containing compounds is particularly noteworthy. For example, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for some triazole derivatives have been reported as low as 6.2 μM, indicating potent activity .
Case Studies and Research Findings
Recent studies provide insights into the specific biological activities associated with this compound:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Comparative Analysis of Similar Compounds
A comparison table of various triazole derivatives and their biological activities can provide further insights into the potential efficacy of this compound.
| Compound Name | Structure Type | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| Triazole A | Triazole | 10.5 | Effective against MRSA | Broad-spectrum |
| Triazole B | Triazole | 6.2 | Effective against P. aeruginosa | High selectivity |
| This Compound | Triazole | TBD | TBD | Potentially novel |
属性
IUPAC Name |
1-(3-fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N4O3S/c1-20-11(13(15,16)17)19-21(12(20)22)6-5-18-25(23,24)8-9-3-2-4-10(14)7-9/h2-4,7,18H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJRLLGWCCXLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)CC2=CC(=CC=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














